molecular formula C5H5BrN2S B088330 5-Bromo-2-(methylthio)pyrimidine CAS No. 14001-67-3

5-Bromo-2-(methylthio)pyrimidine

Cat. No.: B088330
CAS No.: 14001-67-3
M. Wt: 205.08 g/mol
InChI Key: WFLSPLBDSJLPFW-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H5BrN2S and its molecular weight is 205.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Aminopyrimidines and Antiviral Activity : Brown and Forster (1966) investigated the aminolyses of methoxy and methylthio pyrimidines, including 5-Bromo-2-(methylthio)pyrimidine, as a method for preparing butylaminopyrimidines. These compounds have shown value in antiviral activity against retroviruses, including human immunodeficiency virus (HIV) (Brown & Forster, 1966).

  • Synthesis of Antimicrobial and Antitumor Agents : Research by Grant, Seemann, and Winthrop (1956) led to the synthesis of β-dialkylaminoethyl esters of pyrimidine-4-carboxylic acids, utilizing this compound. These compounds demonstrated potential as antimicrobial agents and in antitumor applications (Grant, Seemann, & Winthrop, 1956).

  • Biheterocyclic Synthesis : Aquino et al. (2017) described the use of this compound in the efficient synthesis of biheterocyclic compounds, which are crucial in drug development and other applications in organic chemistry (Aquino et al., 2017).

  • Synthesis of Acyclic Nucleoside Phosphonates : Hocková et al. (2003) used this compound for the synthesis of acyclic nucleoside phosphonates with antiretroviral properties. This research contributes significantly to the development of drugs against HIV and other retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Development of Novel Heterocycles : Research by Bazazan et al. (2013) highlighted the use of this compound in the development of novel tricyclic heterocyclic compounds. These compounds are significant in the field of medicinal chemistry for their potential therapeutic applications (Bazazan et al., 2013).

  • Synthesis of Fluorouracil Derivatives : Rosowsky, Kim, and Wick (1981) used this compound in the synthesis of 5-fluorouracil derivatives. These derivatives are explored for their potential in cancer treatment with fewer side effects (Rosowsky, Kim, & Wick, 1981).

  • Antimicrobial Surface Coatings : El‐Wahab et al. (2015) incorporated this compound derivatives into polyurethane varnishes and printing ink pastes, demonstrating their effective antimicrobial properties. This application is particularly relevant in the development of antimicrobial surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

  • Generation of Functionalized Pyrimidines : Schlosser, Lefebvre, and Ondi (2006) conducted a study on the generation and functionalization of pyrimidine derivatives, including those with this compound. This research is vital for the development of functionalized pyrimidines in various industrial and pharmaceutical applications (Schlosser, Lefebvre, & Ondi, 2006).

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .

Mode of Action

Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under certain conditions . This suggests that 5-Bromo-2-(methylthio)pyrimidine might interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, suggesting that this compound could potentially influence multiple pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its solubility in water is reported to be slightly soluble (042 g/L), which could impact its bioavailability .

Result of Action

Given its potential interactions with various biological targets, it’s plausible that this compound could induce a range of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to store in a cool, dry place in a tightly closed container, with adequate ventilation . This suggests that factors such as temperature, humidity, and exposure to light or oxygen could potentially affect its stability and efficacy.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The 2-amino-pyrido[3,4-d]pyrimidine core, a related compound, has been utilized to a much lesser degree than many other fused pyrimidines . Therefore, there is potential for further exploration and development of novel chemotypes for the large fraction of kinase targets that remain to be drugged .

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSPLBDSJLPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406231
Record name 5-Bromo-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-67-3
Record name 5-Bromo-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(methylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The subtitle compound was prepared following a method by Takahashi et al., Chem. Pharm. Bull., 1958, 6, 334-337. To a solution of 5-bromo-2-chloropyrimidine (1.0 g, 5.2 mmol) in EtOH was added sodium methanethiolate (0.36 g, 5.2 mmol) at room temperature and the reaction mixture was stirred overnight. The mixture was partitioned between EtOAc (15 mL) and water (10 mL). The aqueous layer was extracted twice with EtOAc and washed with brine. The combined organic layers were dried and concentrated to give the subtitle compound as a white solid (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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